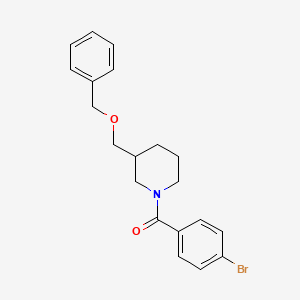

(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone

Description

Properties

IUPAC Name |

(4-bromophenyl)-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO2/c21-19-10-8-18(9-11-19)20(23)22-12-4-7-17(13-22)15-24-14-16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKFBOMRAICSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Br)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the piperidine ring with a benzyloxy methyl halide under basic conditions.

Attachment of the Bromophenyl Methanone Moiety: The final step includes the acylation of the piperidine derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of (3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone has been explored for various scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

Biological Studies: Investigation of its biological activity and interaction with cellular targets.

Chemical Biology: Use as a probe to study biochemical pathways and molecular mechanisms.

Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "(3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone" and analogous compounds:

| Compound | Key Structural Features | Molecular Weight (g/mol) | Reported Biological Activity | Reference |

|---|---|---|---|---|

| (3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone | 3-(Benzyloxy)methyl-piperidine, 4-bromophenyl methanone | 403.29 | Limited direct data; inferred activity based on structural analogs (e.g., receptor modulation). | |

| 4-(3,5-Dichlorophenoxy)piperidin-1-ylmethanone | 4-(3,5-Dichlorophenoxy)piperidine, 2-fluoro-3-pyridinyl methanone | 399.22 | Inhibitor of ion channels or kinases; structural studies highlight halogen bonding interactions. | |

| 4-(4-Cyclopropylbenzoyl)piperidin-1-ylmethanone (19) | 4-(4-Cyclopropylbenzoyl)piperidine, 3-hydroxyphenyl methanone | 400.45 | Demonstrated 99% HPLC purity; potential CNS activity due to hydroxyl group enhancing solubility. | |

| BAY10000493 [(4-{[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperazin-1-yl)(2-fluorophenyl)methanone] | Piperazine-linked imidazopyridine, 4-bromophenyl and 2-fluorophenyl groups | 533.35 | Potent K2P3.1 (TASK-1) potassium channel inhibitor; binds intracellular vestibule via X-gate closure. | |

| (1-(3-Hydroxybenzoyl)piperidin-4-yl)(4-phenoxyphenyl)methanone (20b) | Dual benzoyl groups on piperidine (3-hydroxy and 4-phenoxy) | 429.47 | High yield (78%); optimized for metabolic stability and receptor affinity. |

Key Findings from Comparisons :

Structural Impact on Solubility: The benzyloxymethyl group in the target compound increases lipophilicity compared to analogs with hydroxyl or phenoxy groups (e.g., compound 19 or 20b), which may reduce aqueous solubility but enhance membrane permeability .

Biological Activity Trends: Piperidine/piperazine-linked methanones with electron-withdrawing groups (e.g., bromo, chloro) often exhibit stronger binding to proteins involved in signaling pathways, such as GPCRs or ion channels . Compounds with hydroxyl groups (e.g., 19, 20b) show improved solubility and metabolic stability, making them preferable for oral bioavailability .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a benzyloxymethyl-piperidine precursor with 4-bromobenzoyl chloride, similar to methods described for compound 45 (Boc-deprotection and purification via EtOAc/methanol) . In contrast, analogs like BAY10000493 require multi-step synthesis of imidazopyridine intermediates, increasing complexity .

Biological Activity

The compound (3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone , also known by its chemical structure C19H20BrNO2, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms, therapeutic potentials, and relevant case studies.

- Molecular Formula : C19H20BrNO2

- Molecular Weight : 364.27 g/mol

- CAS Number : 146673291

- Chemical Structure : The compound features a piperidine ring substituted with a benzyloxy group and a bromophenyl moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine fragment is known to exhibit properties similar to those of other bioactive compounds, allowing it to engage in multiple pharmacological pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to act as a reversible inhibitor of certain enzymes, which can be critical in cancer treatment by hindering tumor growth.

- Antiproliferative Effects : In vitro studies indicate that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (3-((Benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 19.9 | Antiproliferative |

| MCF-7 (Breast) | 75.3 | Antiproliferative |

| COV318 (Ovarian) | Not specified | Antiproliferative |

| OVCAR-3 (Ovarian) | Not specified | Antiproliferative |

Case Studies and Research Findings

- Anticancer Properties : A study published in ACS Omega highlighted that compounds containing the benzoylpiperidine motif demonstrated significant antiproliferative activity against human breast and ovarian cancer cell lines. The IC50 values ranged from 19.9 µM to 75.3 µM, indicating promising therapeutic potential in oncology .

- Enzyme Inhibition Studies : Further investigations revealed that the compound acts as a competitive inhibitor for monoacylglycerol lipase (MAGL), with an IC50 value reported at 0.84 µM for structurally related compounds. This suggests that modifications to the piperidine structure can enhance its inhibitory effects on MAGL, which is relevant for managing pain and inflammation .

- Synthetic Pathways : The synthesis of this compound and its analogs has been explored extensively, focusing on optimizing yield and biological activity. Various synthetic strategies have been employed to modify the piperidine ring and improve interactions with target enzymes .

Q & A

Q. What are the common synthetic routes for (3-((benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone, and what reaction parameters are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including:

- Intermediate preparation : Benzyl-protected piperidine derivatives are synthesized via nucleophilic substitution or reductive amination .

- Coupling reactions : A ketone group is introduced using Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling with 4-bromophenylboronic acid . Critical parameters include:

- Temperature control (e.g., 0–5°C for acylation to prevent side reactions) .

- Solvent selection (e.g., dichloromethane for acylation, hexane/ethyl acetate for purification) .

- Catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- 1H/13C-NMR : Assigns proton and carbon environments, with piperidine protons appearing at δ 1.7–3.5 ppm and aromatic protons at δ 6.9–7.9 ppm .

- HPLC : Purity assessment (e.g., 95–99% purity at 254 nm retention times of 11–13 minutes) .

- Elemental analysis : Validates C, H, N content (e.g., C: 71–73%, H: 5–6%, N: 11–12%) .

Q. How does the benzyloxy-methyl substituent influence the compound’s reactivity?

The benzyloxy group enhances steric bulk, reducing nucleophilic attack on the piperidine nitrogen. It also increases lipophilicity, affecting solubility in polar solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 8% vs. 78%) for structurally analogous benzoylpiperidine derivatives?

Yield variations arise from:

- Intermediate stability : Low-yield routes (e.g., 8%) may involve unstable triazole intermediates prone to decomposition .

- Purification challenges : High-yield routes (e.g., 78%) use optimized chromatography (n-hexane/EtOAc) to isolate non-polar products .

- Side reactions : Competing acylation at alternative sites requires strict temperature control .

Q. What strategies are recommended for assessing the compound’s biological activity, particularly its interaction with neurological targets?

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]CP-55,940 for cannabinoid receptors) to measure affinity .

- Functional assays : Evaluate inhibition of electrically induced contractions in mouse vas deferens, a cannabinoid receptor-mediated response .

- Metabolic stability tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Docking studies : Simulate interactions with target receptors (e.g., cannabinoid receptors) using software like AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with bioavailability .

- ADMET prediction : Tools like SwissADME predict blood-brain barrier permeability, crucial for neuroactive compounds .

Q. What experimental approaches address spectral overlap in NMR analysis of piperidine derivatives?

- 2D NMR techniques : HSQC and HMBC resolve overlapping signals by correlating 1H-13C couplings .

- Variable temperature NMR : Reduces signal broadening caused by conformational exchange .

- Isotopic labeling : 15N-labeled piperidine derivatives simplify nitrogen environment assignments .

Data Contradiction Analysis

Q. Why do elemental analysis results sometimes deviate from theoretical values (e.g., C: 72.04% observed vs. 71.67% calculated)?

- Hydrate formation : Traces of water in hygroscopic samples inflate hydrogen content .

- Incomplete combustion : Residual carbon in CHN analyzers may skew carbon percentages .

- Purification artifacts : Solvent residues (e.g., hexane) alter empirical formulas .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

- Strict anhydrous conditions : Use molecular sieves for moisture-sensitive steps .

- In-line monitoring : FTIR or LC-MS tracks intermediate formation .

- Batch consistency : Standardize starting materials (e.g., ≥98% purity for 4-bromophenyl precursors) .

Q. How should researchers validate biological activity data to avoid false positives?

- Counter-screening : Test against related receptors (e.g., opioid receptors) to confirm selectivity .

- Dose-response curves : Ensure EC50/IC50 values align across triplicate experiments .

- Positive controls : Compare to established ligands (e.g., anandamide for cannabinoid receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.